molecular formula C13H10O2 B7883588 3-(Naphthalen-2-yl)acrylic acid

3-(Naphthalen-2-yl)acrylic acid

Cat. No. B7883588
M. Wt: 198.22 g/mol
InChI Key: KWGPBDBAAXYWOJ-UHFFFAOYSA-N
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Description

“3-(Naphthalen-2-yl)acrylic acid” is a chemical compound with the molecular formula C13H10O2 . It is also known as “(E)-3-(naphthalen-2-yl)acrylic acid” and has a CAS number of 49711-14-0 .


Molecular Structure Analysis

The molecular structure of “3-(Naphthalen-2-yl)acrylic acid” consists of a naphthalene ring attached to an acrylic acid group . The molecular weight of the compound is 198.22 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Naphthalen-2-yl)acrylic acid” include a predicted density of 1.245±0.06 g/cm3, a melting point of 210-212°C, a predicted boiling point of 393.1±11.0 °C, and a vapor pressure of 2.15E-05mmHg at 25°C .

Scientific Research Applications

  • Fluorescent Dye for Sensing Cysteine : A probe based on a derivative of 3-(Naphthalen-2-yl)acrylic acid was designed for sensing Cysteine with high selectivity and sensitivity. This application leverages the luminescent properties of the compound (Zhang et al., 2014).

  • Metal Ions Fluorosensor : A study explored the use of (E)-3-(4-dimethylamino-naphthalen-1-yl)-acrylic acid (a compound similar to 3-(Naphthalen-2-yl)acrylic acid) as a fluorosensor for various metal ions. This involves photo-induced charge transfer emission, useful in detecting metal ions (Ghosh et al., 2009).

  • Study of Polymer Matrices : Compounds related to 3-(Naphthalen-2-yl)acrylic acid have been used to study the photophysical behavior of probes in different solvents and aqueous mixtures. This research is crucial for understanding polymer behavior in various conditions (Cerezo et al., 2001).

  • Synthesis of Phthalides : The compound was used in the synthesis of phthalide derivatives, indicating its role in organic synthesis and chemical reactions (Yasmin & Ray, 2013).

  • Anti-Inflammatory Agents : Derivatives of 3-(Naphthalen-2-yl)acrylic acid have been synthesized and evaluated for their potential as anti-inflammatory agents, showcasing the compound's relevance in medicinal chemistry (Devi et al., 2020).

  • Sensing of Nitro Explosives and Fe(III) Ion : A study focused on naphthalene-based compounds for the detection of nitro aromatics and Fe(III) ions. This application highlights the compound's role in environmental and safety-related sensing (Das & Biradha, 2018).

  • Fluorinated Monomer for Polymer Chemistry : A fluorinated derivative of naphthyl-acrylate (similar structure to 3-(Naphthalen-2-yl)acrylic acid) was synthesized and characterized for its application in synthetic polymer chemistry, demonstrating its potential in the creation of novel polymers (Erdoğan et al., 2021).

properties

IUPAC Name

3-naphthalen-2-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGPBDBAAXYWOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Naphthalen-2-yl)acrylic acid

Synthesis routes and methods I

Procedure details

A solution of 2-naphthylaldehyde (3 g), piperidine (0.49 ml) and malonic acid (4.0 g) in pyridine (15 ml) was stirred for 2 hrs at 120° C. After cooling, the solution was acidified with conc. sulphuric acid. The solution was extracted with EtOAc. The oily layer was washed, dried, and evaporated to give the title compound (3.6 g) having the following physical data:
[Compound]
Name
2-naphthylaldehyde
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0.49 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Malonic acid (7.5 g, 72.1 mmole) and 2-naphthaldehyde (5.0 g, 32.0 mmole) were dissolved in pyridine (20 mL) and refluxed for 1 hour. After cooling to room temperature, the reaction mixture was poured into 2N HCl solution (200 mL). The product precipitated immediately. It was collected by filtration and recrystallized from aqueous ethanol (200 mL ethanol/50 mL water) to give colorless needles (5.2 g, 82%).
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
A Monopoli, G Ventura, A Aloia, F Ciriaco, A Nacci… - Molecules, 2022 - mdpi.com
A significant area of study and upgrading for increasing sensitivity and general performances of matrix-assisted laser-desorption ionization (MALDI) mass spectrometry (MS) is related to …
Number of citations: 3 www.mdpi.com
T Porta, C Grivet, T Kraemer, E Varesio… - Analytical …, 2011 - ACS Publications
Matrix-assisted laser desorption/ionization mass spectrometric imaging (MALDI-MSI) was used to image the distribution of cocaine and its metabolites in intact single hair samples from …
Number of citations: 116 pubs.acs.org
T Porta, C Grivet, R Knochenmuss… - Journal of mass …, 2011 - Wiley Online Library
Abstract Analysis of low molecular weight compounds (LMWC) in complex matrices by vacuum matrix‐assisted laser desorption/ionization (MALDI) often suffers from matrix interferences…
A Mital, R Lad, A Thakur, VS Negi, U Ramachandran - Arkivoc, 2006 - academia.edu
… General procedure for the Heck reactions in ionic liquid 3-Naphthalen-2-yl-acrylic acid … with 3-naphthalen-2-yl-acrylic acid methyl ester 3a, 8a was obtained as viscous oil in 61% yield. …
Number of citations: 5 www.academia.edu
HY Wang, LJ Zhong, GF Lv, Y Li, JH Li - Organic & Biomolecular …, 2020 - pubs.rsc.org
An efficient photocatalytic dual decarboxylative alkenylation of α,β-unsaturated carboxylic acids and alkyl N-hydroxyphthalimide (NHP) esters mediated by triphenylphosphine and …
Number of citations: 29 pubs.rsc.org
C Pan, C Yang, K Li, K Zhang, Y Zhu, S Wu… - Organic …, 2021 - ACS Publications
An efficient, catalyst/photocatalyst-free, and cost-effective methodology for the decarboxylative alkylation of α,β-unsaturated carboxylic acids to synthesize β,γ-unsaturated nitriles has …
Number of citations: 8 pubs.acs.org
C Chen, Y Pan, H Zhao, X Xu, J Xu, Z Zhang… - Organic Chemistry …, 2018 - pubs.rsc.org
Rh(III)-Catalyzed highly regioselective direct acyloxylation of sp2 C–H bonds with carboxylic acids has been developed. The catalytic system consisting of a cationic Rh(III) complex and …
Number of citations: 45 pubs.rsc.org
C Xu, L Zhang, J Xu, Y Pan, F Li, H Li, L Xu - ChemistrySelect, 2016 - Wiley Online Library
Rhodium(I)‐catalyzed decarbonylative direct ortho‐olefination of 6‐arylpurines with readily available vinyl carboxylic acids has been developed using purine as a directing group. The …
K Wang, J Shi, Y Zhou, Y He, J Mi, J Yang, S Liu… - Bioorganic …, 2021 - Elsevier
Herein, combining 1,2,3,4-tetrahydroisoquinoline and benzylpiperidine groups into cinnamic acid derivatives, a series of novel cinnamic acid hybrids was rationally designed, …
Number of citations: 14 www.sciencedirect.com
A Mital, VS Negi, U Ramachandran - Arkivoc, 2008 - pdfs.semanticscholar.org
In the present study, a series of 1, 4-naphthoquinone derivatives were synthesized and screened for antitubercular activity against Mycobacterium tuberculosis H37Rv strain by the broth …
Number of citations: 15 pdfs.semanticscholar.org

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